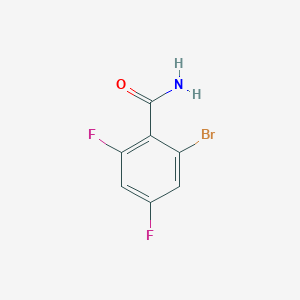

2-Bromo-4,6-difluorobenzamide

Description

2-Bromo-4,6-difluorobenzamide is a halogenated aromatic amide characterized by a benzamide backbone substituted with bromine at the 2-position and fluorine atoms at the 4- and 6-positions. This compound’s unique substitution pattern imparts distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The bromine atom enhances electrophilic reactivity, while the fluorine atoms modulate lipophilicity and metabolic stability .

Properties

IUPAC Name |

2-bromo-4,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMVUFWNYCASAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)N)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-difluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method starts with 3,5-difluorobromobenzene as a basic raw material. The process involves bromination, diazotization, and subsequent reactions to form the desired compound . Another method involves the use of recombinant Escherichia coli expressing nitrile hydratase to convert 2,6-difluorobenzonitrile to 2,6-difluorobenzamide, which can then be brominated to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. The use of biocatalytic processes, such as employing recombinant nitrile hydratases, has been explored to produce intermediates like 2,6-difluorobenzamide efficiently . These methods are advantageous due to their environmental friendliness and high catalytic efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-difluorobenzamide undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine or fluorine atoms on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, fluorine, and various nucleophiles. Reaction conditions often involve the use of solvents like DMF (N,N-dimethylformamide) and specific temperature and pH settings to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzamides, while nucleophilic substitution can produce derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

2-Bromo-4,6-difluorobenzamide has been investigated for its potential as a pharmacophore in drug development. Its structural features suggest possible anti-inflammatory and anticancer properties. Research indicates that compounds with similar structures may inhibit enzymes involved in inflammatory pathways, offering therapeutic avenues for conditions such as arthritis and cancer .

Case Study: Anti-inflammatory Activity

A study explored the compound's effects on specific inflammatory markers in vitro. Results indicated a significant reduction in cytokine levels when treated with this compound, suggesting its utility in developing anti-inflammatory drugs. Further research is warranted to elucidate its mechanism of action and optimize its pharmacological profile.

Materials Science

Development of Advanced Materials

The compound is being studied for its role in synthesizing advanced materials, including polymers and coatings. Its unique chemical properties facilitate the creation of materials with enhanced durability and functionality. For instance, research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength.

Data Table: Material Properties Comparison

| Property | This compound | Standard Polymer |

|---|---|---|

| Thermal Stability | High | Moderate |

| Mechanical Strength | Enhanced | Standard |

| Chemical Resistance | Excellent | Variable |

Environmental Studies

Ecotoxicology Research

The environmental impact of this compound is under investigation to assess its behavior and degradation in natural ecosystems. Studies have focused on its persistence and potential toxicity to aquatic organisms. Initial findings suggest that while the compound exhibits low toxicity at certain concentrations, further studies are necessary to understand its long-term ecological effects.

Case Study: Degradation Pathways

Research involving soil and water samples indicated that this compound undergoes microbial degradation, leading to less harmful byproducts. This information is crucial for risk assessments related to its use in agricultural applications.

Analytical Chemistry

Use as a Reference Compound

In analytical chemistry, this compound serves as a standard for chromatographic techniques due to its distinct spectral properties. It aids in the calibration of instruments used for analyzing complex mixtures.

Data Table: Analytical Methods Utilizing this compound

| Method | Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Calibration standard for quantifying other compounds |

| Gas Chromatography (GC) | Reference material for method validation |

| Spectroscopy | Used in identifying unknown substances |

Agrochemical Applications

Synthesis of Pesticides and Herbicides

This compound is also explored as a precursor in developing novel agrochemicals. Its reactivity allows for the synthesis of compounds that target specific pests while minimizing toxicity to non-target species.

Case Study: Field Trials

Field trials conducted with formulations containing derivatives of this compound demonstrated effective pest control with reduced environmental impact compared to traditional insecticides.

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. For example, derivatives of 2,6-difluorobenzamide have been shown to inhibit succinate dehydrogenase (SDH), an enzyme involved in the respiratory chain of fungi and bacteria . This inhibition disrupts the energy production process in these organisms, leading to their death.

Comparison with Similar Compounds

Structural Differences :

- Functional Groups : Contains two amine groups (-NH₂) at the 1- and 2-positions, unlike the amide (-CONH₂) group in 2-bromo-4,6-difluorobenzamide.

- Halogenation : Shares a bromine atom at the 4-position but lacks fluorine substituents.

Physicochemical and Application Contrasts :

- Reactivity: The amine groups in 4-bromo-1,2-diaminobenzene make it a precursor for synthesizing heterocycles (e.g., benzimidazoles), whereas the amide group in the target compound may favor hydrogen bonding in drug-receptor interactions .

- Uses : Primarily employed in manufacturing and laboratory settings, similar to halogenated benzamides, but lacks fluorinated analogs’ metabolic stability .

2-Bromo-4-fluorobenzylamine Hydrochloride (CAS 289038-14-8)

Structural Differences :

- Backbone : Benzylamine (C₆H₅CH₂NH₂) vs. benzamide (C₆H₅CONH₂).

- Substituents : Single fluorine at the 4-position vs. dual fluorines at 4 and 6 in the target compound.

Key Comparisons :

- Solubility : The hydrochloride salt form enhances water solubility, whereas the amide group in this compound may reduce solubility due to increased hydrophobicity .

- Synthesis : Manufacturing methods for 2-bromo-4-fluorobenzylamine involve bromination and amination steps, which could parallel the synthesis of the target compound but require additional fluorination .

2-Amino-N-(2-bromo-4,6-difluorophenyl)acetamide (C₈H₇BrF₂N₂O)

Structural Differences :

- Side Chain : Acetamide (-NHCOCH₂-) vs. benzamide (-CONH₂).

- Substituent Pattern: Shares the 2-bromo-4,6-difluoro substitution but includes an aminoethyl group.

Data Table: Comparative Analysis

| Property | This compound | 4-Bromo-1,2-diaminobenzene | 2-Bromo-4-fluorobenzylamine HCl | 2-Amino-N-(2-bromo-4,6-difluorophenyl)acetamide |

|---|---|---|---|---|

| Molecular Formula | C₇H₄BrF₂NO (inferred) | C₆H₆BrN₂ | C₇H₈BrClFN | C₈H₇BrF₂N₂O |

| Functional Groups | Amide (-CONH₂) | Amines (-NH₂) | Benzylamine (-CH₂NH₃⁺Cl⁻) | Acetamide (-NHCOCH₂-) |

| Halogen/Fluorine Count | 1 Br, 2 F | 1 Br, 0 F | 1 Br, 1 F | 1 Br, 2 F |

| Key Applications | Drug intermediates | Heterocycle synthesis | Pharmaceutical salts | Bioactive molecule design |

| Data Source References |

Biological Activity

2-Bromo-4,6-difluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with two fluorine atoms at the 4 and 6 positions, a bromine atom at the 2 position, and an amide functional group. Its molecular formula is C7H4BrF2N0, and it has a molecular weight of approximately 218.00 g/mol. The presence of halogen substituents is significant as they influence the compound's reactivity and biological interactions.

This compound exhibits its biological activity primarily through interactions with specific proteins and enzymes. Notably, it has been shown to inhibit the bacterial cell division protein FtsZ, which is crucial for bacterial proliferation. The binding of this compound to the allosteric site of FtsZ alters its conformation, thereby inhibiting its function .

Key Interactions

- Hydrophobic Interactions : The fluorine atoms enhance hydrophobic interactions with key residues in the FtsZ protein, increasing binding affinity.

- Hydrogen Bonds : The carboxamide group forms hydrogen bonds with residues such as Val207 and Asn263 in FtsZ, contributing to its inhibitory effect .

Antibacterial Properties

Research indicates that this compound exhibits promising antibacterial activity against various strains of bacteria, including Staphylococcus aureus. Its efficacy is attributed to its ability to disrupt bacterial cell division by targeting FtsZ .

Structure-Activity Relationship (SAR)

The fluorination of benzamide derivatives has been shown to enhance their biological activity. For instance:

- Fluorinated Compounds : Compounds like 2,6-difluorobenzamide have demonstrated improved potency compared to their non-fluorinated counterparts due to increased hydrophobic interactions and conformational flexibility .

- Derivatives : Various derivatives of this compound have been synthesized and tested for their biological activities, with some showing enhanced antibacterial properties in preliminary tests .

Case Studies

- Inhibition of FtsZ :

- Antiviral Activity :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C7H4BrF2N0 |

| Molecular Weight | 218.00 g/mol |

| Melting Point | 79 - 82 °C |

| Antibacterial Activity | Effective against S. aureus |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.